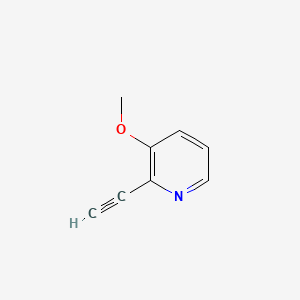

2-Ethynyl-3-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-8(10-2)5-4-6-9-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMSDSFEQQXTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723680 | |

| Record name | 2-Ethynyl-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256805-99-8 | |

| Record name | 2-Ethynyl-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Ethynyl-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of 2-Ethynyl-3-methoxypyridine, a valuable building block in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and physical and spectroscopic properties of the compound, presented in a clear and structured format to support research and development activities.

Properties of this compound

This compound is a pyridine derivative containing both an ethynyl and a methoxy substituent. While extensive experimental data on its physical properties is not widely published, the fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 1256805-99-8 | [1][2] |

Further experimental determination of properties such as melting point, boiling point, and detailed spectroscopic data is recommended for specific applications.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 2-bromo-3-methoxypyridine:

-

Sonogashira Coupling: Reaction of 2-bromo-3-methoxypyridine with a protected acetylene, typically trimethylsilylacetylene.

-

Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.

A generalized workflow for this synthesis is presented below:

Caption: Synthetic pathway for this compound.

Synthesis of the Starting Material: 2-Bromo-3-methoxypyridine

The key starting material, 2-bromo-3-methoxypyridine, can be synthesized via several methods. Two common procedures are outlined below.

Method 1: From 2-Nitro-3-methoxypyridine

This method involves the direct bromination of 2-nitro-3-methoxypyridine.

Experimental Protocol:

-

Dissolve 2-nitro-3-methoxypyridine in an organic acid solvent (e.g., acetic acid).

-

Add hydrobromic acid (2-2.5 equivalents).

-

Slowly heat the reaction mixture to 120-130 °C and maintain for 5-6 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the resulting solid in water and adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 2-bromo-3-methoxypyridine.

Method 2: From 3-Hydroxypyridine

This two-step process involves the bromination of 3-hydroxypyridine followed by methylation.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

-

Cool an aqueous solution of sodium hydroxide to -10 to 0 °C and add liquid bromine dropwise.

-

Separately, dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution.

-

Add the 3-hydroxypyridine solution dropwise to the bromine solution, maintaining the temperature at 10-15 °C.

-

Stir the mixture for 2.5-3 hours at room temperature.

-

Adjust the pH to 7 with an acid and recrystallize the crude product to yield 2-bromo-3-hydroxypyridine.

Step 2: Methylation of 2-Bromo-3-hydroxypyridine

-

Add sodium metal to methanol and heat to reflux.

-

Add a solution of 2-bromo-3-hydroxypyridine in DMF dropwise.

-

Stir for 10 minutes and then remove most of the methanol by distillation under reduced pressure.

-

The workup typically involves extraction with an organic solvent, washing, drying, and concentration to yield 2-bromo-3-methoxypyridine.

Sonogashira Coupling and Deprotection

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]

Experimental Protocol (General):

Step 1: Sonogashira Coupling of 2-Bromo-3-methoxypyridine with Trimethylsilylacetylene

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-3-methoxypyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Add an anhydrous solvent (e.g., triethylamine or a mixture of THF and an amine base).

-

Add trimethylsilylacetylene (1.1-1.5 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified time (typically 3-24 hours), monitoring the progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent, filtered through celite, and washed with aqueous solutions (e.g., saturated NH₄Cl, brine).

-

The organic layer is dried and concentrated. The crude product, 2-((trimethylsilyl)ethynyl)-3-methoxypyridine, can be purified by column chromatography.

Step 2: Deprotection of 2-((Trimethylsilyl)ethynyl)-3-methoxypyridine

-

Dissolve the silylated intermediate in a suitable solvent such as methanol.

-

Add a base, for example, potassium carbonate (K₂CO₃), and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The workup typically involves removing the solvent, adding water, and extracting the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give the final product, this compound, which can be further purified by column chromatography if necessary.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

Pyridyl Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting coupling patterns characteristic of a 2,3-disubstituted pyridine ring.

-

Methoxy Protons: A singlet around δ 3.9-4.2 ppm.

-

Ethynyl Proton: A singlet in the alkyne region (typically δ 3.0-3.5 ppm).

Expected ¹³C NMR Spectral Features:

-

Pyridyl Carbons: Five signals in the aromatic region (typically δ 110-160 ppm).

-

Alkynyl Carbons: Two signals for the C≡C bond (typically δ 70-90 ppm).

-

Methoxy Carbon: A signal around δ 55-60 ppm.

For comparison, the spectroscopic data for the starting material, 2-bromo-3-methoxypyridine, is provided below.[4]

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | J (Hz) |

| H-6 | 7.97 (dd) | J₅,₆ = 4.8, J₄,₆ = 1.6 |

| H-5 | 7.21 (dd) | J₄,₅ = 8.0, J₅,₆ = 4.8 |

| H-4 | 7.12 (dd) | J₄,₅ = 8.0, J₄,₆ = 1.6 |

| -OCH₃ | 3.90 (s) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |

| C-3 | 155.1 |

| C-6 | 150.3 |

| C-2 | 142.4 |

| C-5 | 128.4 |

| C-4 | 122.8 |

| -OCH₃ | 56.5 |

The following diagram illustrates the logical relationship for the synthesis and characterization of this compound.

Caption: Overview of the synthesis and characterization workflow.

References

2-Ethynyl-3-methoxypyridine chemical structure and IUPAC name

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical identity is foundational. This document provides a concise technical summary of 2-Ethynyl-3-methoxypyridine, focusing on its chemical structure and nomenclature.

Chemical Structure and IUPAC Name

The formal and systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the molecular architecture:

-

Pyridine: The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.

-

2-Ethynyl: Attached to the carbon atom at the second position of the pyridine ring is an ethynyl group (-C≡CH).

-

3-Methoxy: A methoxy group (-OCH₃) is substituted at the third position of the pyridine ring.

The combination of these components results in the distinct chemical structure of this compound.

Key Chemical Identifiers

For ease of reference in databases and procurement, the following identifiers are associated with this compound:

| Identifier | Value |

| Molecular Formula | C₈H₇NO[1] |

| Molecular Weight | 133.15 g/mol [1] |

| CAS Number | 1256805-99-8[1][2] |

This compound is noted for its use in the photochemical synthesis of axially chiral naphthylpyridines[2].

References

Spectroscopic Profile of 2-Ethynyl-3-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-ethynyl-3-methoxypyridine. Due to the limited availability of published experimental data for this specific molecule, this report leverages established spectroscopic principles and data from closely related analogs to predict its characteristic spectral features. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | ~7.30 - 7.50 | dd | J = 7.5, 5.0 Hz |

| H-5 | ~7.00 - 7.20 | dd | J = 7.5, 1.5 Hz |

| H-6 | ~8.10 - 8.30 | dd | J = 5.0, 1.5 Hz |

| -OCH₃ | ~3.90 - 4.10 | s | - |

| C≡CH | ~3.10 - 3.30 | s | - |

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The pyridine ring protons are expected to exhibit characteristic downfield shifts. The ethynyl proton is anticipated to be a sharp singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-2 | ~140 - 145 |

| C-3 | ~155 - 160 |

| C-4 | ~120 - 125 |

| C-5 | ~115 - 120 |

| C-6 | ~145 - 150 |

| -OCH₃ | ~55 - 60 |

| C ≡CH | ~80 - 85 |

| C≡C H | ~75 - 80 |

Note: The carbon atoms of the pyridine ring and the methoxy group will appear in the aromatic and aliphatic regions, respectively. The sp-hybridized carbons of the ethynyl group are expected in the mid-range of the spectrum.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡C-H stretch | ~3300 | Strong, sharp |

| C-H (aromatic) | ~3000 - 3100 | Medium |

| C-H (alkyne) | ~2100 - 2200 | Weak to medium |

| C=C, C=N (aromatic) | ~1400 - 1600 | Medium to strong |

| C-O (methoxy) | ~1000 - 1300 | Strong |

Note: The most characteristic peaks are expected to be the sharp C≡C-H stretch and the C≡C stretch, which are indicative of a terminal alkyne.

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Comments |

| [M]⁺ | 133.05 | Molecular Ion |

| [M-CH₃]⁺ | 118.03 | Loss of a methyl radical from the methoxy group |

| [M-CO]⁺ | 105.04 | Loss of carbon monoxide |

| [Pyridine fragment] | 78.03 | Fragmentation of the pyridine ring |

Note: The molecular ion peak is expected at m/z 133. The fragmentation pattern will likely involve the loss of the methoxy group and fragmentation of the pyridine ring.

Experimental Protocols

While specific experimental data for this compound is not available, the following are general protocols for acquiring the spectroscopic data presented. These methods are based on standard laboratory practices for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz NMR spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz NMR spectrometer with proton decoupling. Key parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.

-

Analysis: Scan a mass range of m/z 40-300 to observe the molecular ion and key fragment ions.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Ethynylpyridines

For Researchers, Scientists, and Drug Development Professionals

Substituted ethynylpyridines represent a cornerstone in modern medicinal chemistry and materials science. Their rigid, linear structure, coupled with the versatile reactivity of the ethynyl group and the inherent properties of the pyridine ring, has led to their incorporation into a myriad of biologically active compounds and functional materials. This in-depth technical guide explores the discovery and historical development of this crucial chemical scaffold, detailing key synthetic methodologies, presenting quantitative data on their biological activity, and visualizing their role in critical signaling pathways.

I. A Historical Perspective: From Obscure Origins to a Synthetic Staple

The precise moment of the first synthesis of a substituted ethynylpyridine is not clearly documented in a single seminal publication and is considered somewhat obscure in the historical chemical literature.[1] However, the journey of these compounds from laboratory curiosities to indispensable building blocks is intrinsically linked to the development of powerful cross-coupling reactions.

The latter half of the 20th century witnessed a revolution in organic synthesis, with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling , independently discovered by Kenkichi Sonogashira, and by Cassar, and Heck in 1975, proved to be a game-changer for the synthesis of C(sp²)-C(sp) bonds.[2] This reaction, which couples terminal alkynes with aryl or vinyl halides, provided a highly efficient and versatile route to ethynyl-substituted aromatic compounds, including pyridines.

While earlier, harsher methods for such couplings existed, the mild reaction conditions of the Sonogashira reaction, often carried out at room temperature, opened the door for the synthesis of complex and functionalized molecules.[3] A notable early example of the synthesis of a simple ethynylpyridine is the preparation of 2-ethynylpyridine , with a documented synthesis appearing in the journal Synthesis in 1981.[4] The development of this and other synthetic protocols paved the way for the exploration of the vast chemical space of substituted ethynylpyridines.

II. Key Synthetic Methodologies: Building the Ethynylpyridine Core

The Sonogashira coupling remains the most prominent and widely utilized method for the synthesis of substituted ethynylpyridines. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]

A. The Sonogashira Coupling Reaction: A Detailed Protocol

The following provides a general yet detailed protocol for the Sonogashira coupling of a halopyridine with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene

-

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous and degassed solvent and triethylamine via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add phenylacetylene dropwise via syringe.

-

The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 2-(phenylethynyl)pyridine.[5][6]

-

Table 1: Representative Examples of Sonogashira Coupling for the Synthesis of Substituted Ethynylpyridines

| Halopyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 95 | [2] |

| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (N/A) | CuI (N/A) | Et₃N | N/A | RT | 42 | [7] |

| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5.0) | CuI (10.0) | Et₃N | THF | RT | N/A | [5] |

N/A: Not explicitly available in the cited source.

B. Synthesis of 2-Methyl-6-(phenylethynyl)pyridine (MPEP): A Key mGluR5 Antagonist

MPEP is a seminal substituted ethynylpyridine that was one of the first selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5).[8] Its synthesis is a prime example of the application of the Sonogashira coupling in drug discovery.

Experimental Protocol: Synthesis of MPEP

The synthesis of MPEP typically starts from 2,6-dibromopyridine.

-

Mono-Sonogashira Coupling: 2,6-Dibromopyridine is reacted with phenylacetylene in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) in a suitable solvent with an amine base (e.g., triethylamine). The reaction is carefully controlled to favor the mono-substituted product, 2-bromo-6-(phenylethynyl)pyridine.

-

Methylation: The remaining bromine atom is then replaced with a methyl group. This can be achieved through various methods, including a subsequent cross-coupling reaction with a methylating agent. A common method involves the formation of an organostannane precursor, 2-(trimethylstannyl)-6-(2-phenylethynyl)pyridine, followed by a Stille coupling with a methyl halide in the presence of a palladium catalyst.[7]

III. Biological Significance and Applications

Substituted ethynylpyridines have emerged as a privileged scaffold in drug discovery, demonstrating a wide range of biological activities. Their ability to act as bioisosteres for other functional groups, coupled with their synthetic tractability, has made them attractive targets for medicinal chemists.

A. Antagonists of Metabotropic Glutamate Receptor 5 (mGluR5)

One of the most significant applications of substituted ethynylpyridines is in the development of antagonists for the mGluR5.[8] MPEP and its analogs have been instrumental in elucidating the role of mGluR5 in various neurological and psychiatric disorders, including anxiety, depression, and addiction.[9][10]

Table 2: Biological Activity of Selected Substituted Ethynylpyridine mGluR5 Antagonists

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| MPEP | Human mGlu5a Receptor | Phosphoinositide hydrolysis | 36 | [11] |

| MPEP | Human mGluR5a | Quisqualate-stimulated PI hydrolysis | 12 | [12] |

| Analogs of MPEP | mGluR5 | Glutamate-mediated Ca²⁺ mobilization | Low nM to sub-nM | [13] |

B. Kinase Inhibitors and Anticancer Activity

The structural rigidity and directionality of the ethynylpyridine scaffold make it an ideal component for designing kinase inhibitors that can effectively target the ATP-binding pocket of various kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of anticancer drugs.

A series of 2-substituted-4-phenoxypyridine derivatives, which can be synthesized from ethynylpyridine precursors, have shown potent antiproliferative activity against various cancer cell lines. For instance, one promising analog demonstrated significant inhibitory activity against Flt-3 and c-Met kinases, with IC₅₀ values in the low nanomolar range.

Table 3: Anticancer Activity of Selected Pyridine Derivatives (including those derivable from ethynylpyridines)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyridin-2-yl estra-1,3,5(10) derivative 9 | MDA-MB-231 (Breast Cancer) | 0.96 | [1] |

| Pyridin-2-yl estra-1,3,5(10) derivative 13 | MDA-MB-231 (Breast Cancer) | 3.08 | [1] |

| Pyrazolo[5][9][14]triazolopyrimidine derivative 1 | HCC1937 (Breast Cancer) | 7.01 | [15] |

| Pyrazolo[5][9][14]triazolopyrimidine derivative 1 | HeLa (Cervical Cancer) | 9.23 | [15] |

| 10-substituted 1,8-diazaphenothiazine 4c | SW480 (Colon Cancer) | < 1 | [16] |

| O-alkyl pyridine derivative 4c | NFS-60 (Murine Myeloid Leukemia) | N/A | [17] |

Note: The table includes data for substituted pyridines, some of which are synthesized using methodologies applicable to or starting from ethynylpyridines, to illustrate the broader anticancer potential of this class of compounds.

IV. Visualization of Signaling Pathways

To better understand the mechanism of action of substituted ethynylpyridines as therapeutic agents, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades affected by mGluR5 antagonists and Flt-3/c-Met inhibitors.

A. Metabotropic Glutamate Receptor 5 (mGluR5) Signaling Pathway

Substituted ethynylpyridines like MPEP act as non-competitive antagonists of mGluR5, thereby inhibiting its downstream signaling. This pathway is crucial for synaptic plasticity and neuronal excitability.

B. FMS-like Tyrosine Kinase 3 (Flt-3) Signaling Pathway

Certain substituted pyridines act as inhibitors of Flt-3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Inhibition of Flt-3 blocks downstream pro-survival and proliferative signals.

C. c-Met Signaling Pathway

c-Met, another receptor tyrosine kinase, is a target for some substituted pyridine inhibitors. Its signaling is implicated in tumor growth, invasion, and metastasis.

V. Conclusion

The discovery and development of substituted ethynylpyridines have provided a powerful and versatile platform for advancements in medicinal chemistry and materials science. From their somewhat indistinct beginnings to their current status as a key structural motif, their journey highlights the profound impact of synthetic innovation on scientific progress. The continued exploration of their synthesis and biological activities promises to yield new therapeutic agents and functional materials with significant societal benefits. The detailed methodologies, quantitative data, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable class of compounds.

References

- 1. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-[11C]Methyl-6-(2-phenylethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 9. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylphenylethynylpyridine (MPEP) Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 2-Ethynylpyridine Analogs as Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 2-ethynylpyridine and its analogs, with a primary focus on their role as potent and selective allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.

Introduction: The Ethynylpyridine Scaffold and mGluR5

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic glutamate (mGlu) receptors.[1] The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2][3] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, substance abuse, and Fragile X syndrome.[4][5]

The discovery of noncompetitive, allosteric modulators has been a major breakthrough in the field, offering greater subtype selectivity and improved therapeutic potential over orthosteric ligands that bind directly to the glutamate site.[2][5] The 2-ethynylpyridine scaffold is a core structural motif found in several potent and selective mGluR5 negative allosteric modulators (NAMs).[4][6] Compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) have become invaluable pharmacological tools for studying the function of mGluR5.[1][4][6] These molecules bind to an allosteric site within the seven-transmembrane domain of the receptor, inhibiting its coupling to G-proteins.[5] This guide will focus on the structure-activity relationships (SAR), quantitative biological data, and experimental methodologies related to these and other 2-ethynylpyridine analogs.

Quantitative Biological Data: Structure-Activity Relationships

The potency of ethynylpyridine analogs as mGluR5 antagonists has been extensively studied. The following tables summarize key structure-activity relationship (SAR) data for analogs of MTEP, a well-characterized mGluR5 NAM. The data is derived from functional assays measuring the inhibition of glutamate-induced intracellular calcium mobilization.

Table 1: SAR of MTEP Analogs with Modifications at the Pyridine 2-Position

| Compound ID | R-Group at Pyridine 2-Position | IC₅₀ (nM) | Reference |

| MTEP Analog | -H | 30 | [7] |

| Analog 1 | -Cl | 45 | [7] |

| Analog 2 | -OCH₃ | <100 | [7] |

| Analog 3 | -C≡CH | <100 | [7] |

| Analog 4 | -OSO₂CH₃ (mesyloxy) | Inactive | [7] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the mGluR5 response to glutamate.

Table 2: Highly Potent MTEP Analogs

| Compound ID | Modification from MTEP | Fold Improvement over MTEP | Reference |

| 19 | Phenyl group replacing thiazole | 490x | [4][7] |

| 59 | Modified phenyl-thiazole linkage | 230x | [4][7] |

Signaling Pathway and Mechanism of Action

mGluR5 is coupled to the Gq family of G-proteins. Upon binding of the endogenous ligand glutamate, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration ([Ca²⁺]i) triggers various downstream cellular responses.

The 2-ethynylpyridine analogs discussed act as Negative Allosteric Modulators (NAMs). They do not compete with glutamate for its binding site but instead bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that prevents or reduces its ability to activate the G-protein upon glutamate binding, thereby inhibiting the downstream signaling cascade.

Caption: mGluR5 signaling cascade and the inhibitory mechanism of 2-ethynylpyridine NAMs.

Experimental Protocols

The primary method for quantifying the activity of mGluR5 modulators is the intracellular calcium mobilization assay. This functional assay measures the receptor's response to an agonist in the presence of the test compound.

Protocol: Fluorometric Intracellular Calcium Assay

-

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR5 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Cells are seeded into 96-well or 384-well black, clear-bottom microplates and grown to near confluence.

-

-

Dye Loading:

-

The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffer for 45-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

-

Compound Incubation:

-

After dye loading, the cells are washed again to remove excess extracellular dye.

-

The test compounds (e.g., 2-ethynylpyridine analogs) are diluted to various concentrations in the assay buffer and added to the wells.

-

The plate is incubated for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compounds to interact with the receptors.

-

-

Agonist Stimulation and Measurement:

-

The microplate is placed into a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

-

A baseline fluorescence reading is taken.

-

An EC₈₀ concentration of glutamate (the concentration that elicits 80% of the maximal response) is added to the wells to stimulate the receptor.

-

Fluorescence is measured continuously for 1-3 minutes to capture the transient increase in intracellular calcium. The intensity of the fluorescence is directly proportional to the concentration of intracellular free calcium.

-

-

Data Analysis:

-

The change in fluorescence (peak signal minus baseline) is calculated for each well.

-

The data is normalized to the response of control wells (glutamate stimulation without any antagonist).

-

The normalized data is plotted against the logarithm of the antagonist concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: A stepwise workflow diagram of the intracellular calcium mobilization assay.

Conclusion

Analogs based on the 2-ethynylpyridine scaffold represent a significant class of noncompetitive mGluR5 antagonists. Through systematic chemical modifications, compounds with high potency and selectivity have been developed, serving as critical tools for CNS research. The detailed methodologies and structure-activity relationships presented in this guide offer a foundational understanding for researchers aiming to explore, design, and develop novel modulators targeting the mGluR5 receptor for therapeutic applications. The continued investigation of this chemical space holds promise for the discovery of new treatments for a range of neurological and psychiatric disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine acts as a neutral allosteric site ligand on metabotropic glutamate receptor subtype 5 and blocks the effects of multiple allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolic studies on the selective metabotropic glutamate receptor sub-type 5 (mGluR5) antagonist 3-[(2-methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Therapeutic Targets of Methoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Methoxypyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Their unique structural features, including the electron-donating methoxy group and the nitrogen-containing pyridine ring, allow for diverse interactions with various biological targets. This guide provides a comprehensive overview of the key therapeutic targets of methoxypyridine derivatives, focusing on their applications in oncology, neurodegenerative diseases, and cardiovascular disorders. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Therapeutic Targets in Oncology

Methoxypyridine derivatives have emerged as promising candidates for cancer therapy by targeting several critical signaling pathways involved in cell proliferation, survival, and metastasis.

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in various cancers, promoting tumor growth and survival.[1][2] Methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[1][2]

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR.[1] Among these, compound 22c , featuring a quinoline core, demonstrated remarkable potency with an IC50 of 0.22 nM for PI3Kα and 23 nM for mTOR.[1] This compound also exhibited strong anti-proliferative effects in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 130 nM and 20 nM, respectively.[1]

Quantitative Data for PI3K/mTOR Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |

| 22c | PI3Kα | 0.22 | MCF-7 | 130 | [1] |

| mTOR | 23 | HCT-116 | 20 | [1] |

Experimental Protocols: PI3K/mTOR Kinase Inhibition Assay

The inhibitory activity of the compounds against PI3Kα and mTOR kinases was determined using an enzyme-linked immunosorbent assay (ELISA). The assay measures the phosphorylation of a substrate by the respective kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.[1]

Signaling Pathway

Caption: PI3K/mTOR signaling pathway inhibition by methoxypyridine derivatives.

PIM-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation and is overexpressed in several cancers. Novel pyridine-based compounds have been identified as potent PIM-1 kinase inhibitors.[3] Compound 12 from this series showed significant cytotoxicity against MCF-7 and HepG2 (liver cancer) cell lines with IC50 values of 0.5 µM and 5.27 µM, respectively.[3] It also exhibited potent PIM-1 inhibition with an IC50 of 14.3 nM.[3]

Quantitative Data for PIM-1 Kinase Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |

| 12 | PIM-1 | 14.3 | MCF-7 | 0.5 | [3] |

| HepG2 | 5.27 | [3] | |||

| 6 | PIM-1 | 19.4 | MCF-7 | - | [3] |

| 11 | PIM-1 | 42.3 | MCF-7 | 0.73 | [3] |

| 13 | PIM-1 | 19.8 | MCF-7 | - | [3] |

| Staurosporine (control) | PIM-1 | 16.7 | - | - | [3] |

Experimental Protocols: PIM-1 Kinase Inhibitory Assay

The PIM-1 kinase inhibitory activity was evaluated using a commercially available assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a specific substrate by the PIM-1 enzyme. The results are expressed as IC50 values.[3]

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[4] Pyridine-2-carboxamide derivatives have been developed as potent and selective HPK1 inhibitors.[4] Compound 19 from this series demonstrated strong HPK1 inhibitory activity and excellent kinase selectivity.[4] In vivo, it showed robust anti-tumor efficacy in murine colorectal cancer models when combined with an anti-PD-1 antibody.[4]

Experimental Workflow

Caption: Experimental workflow for the development of HPK1 inhibitors.

Therapeutic Targets in Neurodegenerative Diseases

Methoxypyridine derivatives have shown potential in the treatment of neurodegenerative disorders, particularly Alzheimer's disease, by modulating key pathological processes.

The accumulation of amyloid-beta (Aβ) peptides, particularly Aβ42, is a hallmark of Alzheimer's disease. Gamma-secretase is an enzyme complex involved in the production of Aβ peptides. Methoxypyridine-derived gamma-secretase modulators (GSMs) have been designed to allosterically modulate the enzyme's activity, shifting the production from the highly amyloidogenic Aβ42 to shorter, less harmful Aβ species.[5][6]

The insertion of a methoxypyridine motif into a tetracyclic scaffold resulted in compounds with improved activity in reducing Aβ42 production and enhanced solubility.[5][6] One such derivative, compound 22d , exhibited an IC50 value of 60 nM for the suppression of Aβ42.[5] Furthermore, compound 64 demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in the plasma and brain of transgenic mice models of Alzheimer's disease.[5][6]

Quantitative Data for Gamma-Secretase Modulators

| Compound | Target | IC50 (nM) | Effect | Reference |

| 22d | γ-secretase | 60 | Aβ42 suppression | [5] |

| 64 | γ-secretase | - | Reduced Aβ42 in plasma and brain (in vivo) | [5][6] |

Experimental Protocols: Aβ42 Suppression Assay

The ability of the compounds to suppress Aβ42 production was evaluated using an ELISA in human neuroglioma cells (H4) overexpressing human amyloid precursor protein (APP). Cells were treated with the compounds for a specified period, and the concentration of Aβ42 in the cell culture medium was quantified.[5]

Metabotropic glutamate receptor 5 (mGlu5) is implicated in various neurological and psychiatric disorders. Arylmethoxypyridines have been identified as novel, potent, and orally active antagonists of the mGlu5 receptor.[7] These compounds bind to an allosteric site on the receptor and have shown anxiolytic-like activity in in vivo models.[7]

Therapeutic Targets in Cardiovascular Diseases

Methoxypyridine derivatives have also been explored for their potential in treating cardiovascular conditions such as hypertension.

The renin-angiotensin system plays a critical role in regulating blood pressure. Angiotensin II is a potent vasoconstrictor, and its effects are mediated by the angiotensin II type 1 (AT1) receptor. A series of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives have been synthesized as nonpeptide angiotensin II receptor antagonists.[8]

These compounds demonstrated potent binding affinity to the AT1 receptor, with IC50 values in the range of 0.005-0.5 µM in an in vitro binding assay using a guinea pig adrenal membrane preparation.[8] One of the more potent compounds, 26 , exhibited dose-related inhibition of the angiotensin II-induced pressor response in rats with ED50 values in the range of 0.1-1.0 mg/kg upon intravenous administration.[8] This compound also showed good oral activity in rat models of hypertension.[8]

Quantitative Data for Angiotensin II Receptor Antagonists

| Compound | Target | In vitro IC50 (µM) | In vivo ED50 (mg/kg, IV) | Reference |

| Series | AT1 Receptor | 0.005 - 0.5 | - | [8] |

| 26 | AT1 Receptor | - | 0.1 - 1.0 | [8] |

Logical Relationship Diagram

Caption: Mechanism of action of methoxypyridine-based AT1 receptor antagonists.

Conclusion

Methoxypyridine derivatives constitute a promising scaffold in modern drug discovery, with a diverse range of therapeutic applications. Their ability to interact with key biological targets in oncology, neurodegenerative diseases, and cardiovascular disorders underscores their potential for the development of novel therapeutics. The data and methodologies presented in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of methoxypyridine derivatives will undoubtedly lead to the discovery of new and improved treatments for a variety of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arylmethoxypyridines as novel, potent and orally active mGlu5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Safety, Handling, and Storage of 2-Ethynyl-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Ethynyl-3-methoxypyridine. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document infers potential hazards based on the chemical properties of its constituent functional groups: an alkyne, a substituted pyridine, and a methoxy aromatic ether. It is imperative that users of this chemical compound supplement this guide with all available information from their chemical supplier and adhere to all institutional and regulatory safety standards.

Hazard Identification and Inferred Risk Profile

The chemical structure of this compound suggests a multi-faceted hazard profile. The terminal alkyne group can exhibit instability, the pyridine ring is a known scaffold in many biologically active and potentially toxic compounds, and the methoxy group can influence metabolic pathways.

| Hazard Category | Inferred Hazard | Justification based on Structural Features |

| Flammability | Likely Combustible | The presence of a carbon-carbon triple bond (alkyne) and an aromatic ring contributes to its potential as a combustible material. |

| Acute Toxicity | Potentially Harmful | Pyridine and its derivatives can be harmful if ingested, absorbed through the skin, or inhaled.[1] |

| Skin Irritation/Corrosion | Potential Irritant | Substituted pyridines can cause skin irritation upon direct contact.[1] |

| Eye Irritation/Damage | Potential Irritant | Aromatic compounds are often irritating to the eyes. |

| Reactivity Hazards | Formation of Explosive Acetylides | Terminal alkynes can react with certain metals (e.g., copper, silver, mercury) to form highly unstable and explosive acetylide salts.[2][3] |

| Specific Target Organ Toxicity | Respiratory System | Vapors of pyridine-containing compounds can be irritating to the respiratory tract.[1] |

Based on this inferred profile, the compound should be handled with the same precautions as other potentially flammable, toxic, and reactive laboratory chemicals.

Physical and Chemical Data

Quantitative data for this compound is not extensively documented in publicly accessible literature. The following table summarizes available information.

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 1256805-99-8 |

| Appearance | Not specified (likely a solid or liquid) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Flash Point | Not determined |

| Solubility | Not specified |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to established laboratory safety protocols is mandatory when handling this compound.

Engineering Controls

| Control Measure | Specification |

| Ventilation | All handling of the compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. |

| Inert Atmosphere | For reactions sensitive to air or moisture, and to mitigate potential oxidative decomposition, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended. |

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye and Face Protection | ANSI-approved safety goggles are required. A face shield should be worn when there is a risk of splashing. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for integrity before use. |

| Body Protection | A flame-resistant lab coat should be worn at all times. |

| Respiratory Protection | If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and to prevent the formation of hazardous byproducts.

| Storage Parameter | Requirement |

| Container | Store in a tightly sealed, clearly labeled container. |

| Atmosphere | Store under an inert atmosphere to prevent degradation. |

| Temperature | Store in a cool, dry, and well-ventilated area. |

| Incompatible Materials | Segregate from strong oxidizing agents, strong acids, and metals such as copper, silver, and mercury, and their salts.[2][3] |

| Light | Protect from direct sunlight. |

Experimental Protocols: General Methodologies

Specific experimental protocols for determining the safety parameters of this compound are not available. The following are general methodologies for key safety-related experiments.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

Principle: A sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

General Procedure:

-

A specified volume of the sample is placed in the test cup of a closed-cup apparatus (e.g., Pensky-Martens or Tag).

-

The sample is heated at a slow, constant rate.

-

At specified temperature intervals, an ignition source is applied to the shuttered opening of the cup.

-

The temperature at which a distinct flash is observed is recorded as the flash point.[4][5][6][7][8]

In Vitro and In Vivo Toxicity Testing

Toxicity testing is essential to understand the potential health effects of a chemical.

In Vitro Cytotoxicity (e.g., MTT Assay): This assay determines the concentration of a substance that is toxic to cultured cells.[9][10]

General Procedure:

-

Cells are seeded in a multi-well plate and allowed to attach.

-

The cells are then exposed to a range of concentrations of the test compound.

-

After a set incubation period, a reagent such as MTT is added. Viable cells metabolize the MTT into a colored formazan product.

-

The amount of formazan is quantified by spectrophotometry, which correlates with cell viability.

In Vivo Acute Oral Toxicity (e.g., OECD Test Guideline 423): This test determines the acute toxicity of a substance after oral administration.[2]

General Procedure:

-

The test substance is administered orally to a group of rodents at a specific dose.

-

The animals are observed for signs of toxicity and mortality over a period of 14 days.

-

The results are used to classify the substance based on its GHS hazard category.

Logical Workflow for Handling and Storage

The following diagram outlines the critical steps for the safe handling and storage of this compound.

References

- 1. 2-Ethyl-3-methoxypyrazine [webbook.nist.gov]

- 2. biogem.it [biogem.it]

- 3. 3-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 6. scimed.co.uk [scimed.co.uk]

- 7. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 8. labcompare.com [labcompare.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Detailed Synthesis Protocol for 2-Ethynyl-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Ethynyl-3-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the reactive ethynyl group at the 2-position and the methoxy group at the 3-position of the pyridine ring allows for diverse functionalization, making it a key intermediate in the synthesis of complex organic molecules. The primary synthetic route to this compound is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.

This protocol outlines a two-step synthesis of this compound, commencing with the preparation of the requisite precursor, 2-bromo-3-methoxypyridine, followed by a Sonogashira coupling with a protected acetylene source and subsequent deprotection. The methodologies are based on established procedures for similar pyridine derivatives, providing a reliable pathway for its synthesis in a laboratory setting.

Key Synthetic Steps & Data Summary

The overall synthesis is a two-stage process. First, the starting material 2-bromo-3-methoxypyridine is synthesized. This is followed by the Sonogashira coupling and deprotection to yield the final product.

Table 1: Synthesis of 2-Bromo-3-methoxypyridine

| Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 2-Nitro-3-methoxypyridine | Hydrobromic acid, Acetic acid | 6 hours | 125 | 91.0 | 99.4[1] |

| 2-Bromo-3-pyridinol | Methyl iodide, Potassium hydroxide | 0.5 - 1 hour | 50 - 60 | 75 | Not specified[2] |

Table 2: Synthesis of this compound

| Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| 2-Bromo-3-(pentamethyldisilanyl)pyridine | Ethynyltrimethylsilane, PdCl₂(PPh₃)₂, CuI, Triethylamine | Not specified | Not specified | Not specified |

| 2-((Trimethylsilyl)ethynyl)-3-(pentamethyldisilanyl)pyridine | Potassium carbonate, Methanol | 2 hours | Room Temperature | Not specified |

Note: Specific yield for the synthesis of this compound is not explicitly available in the searched literature; the data for the analogous compound is presented as a reference.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methoxypyridine from 2-Nitro-3-methoxypyridine[1]

Materials:

-

2-Nitro-3-methoxypyridine

-

Acetic acid

-

Hydrobromic acid (40% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 10 g of 2-nitro-3-methoxypyridine in 30 mL of acetic acid with stirring until all solid is dissolved.

-

To the solution, add 28.9 g of 40% hydrobromic acid.

-

Slowly heat the reaction mixture to 125 °C and maintain this temperature for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure. A yellow solid should precipitate.

-

Filter the solid and wash the filter cake twice with ethyl acetate.

-

Dissolve the filter cake in a small amount of water and adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate a white solid.

-

Filter the solid, wash with water, and dry to obtain 2-bromo-3-methoxypyridine.

Expected Yield: 91.0% Purity: 99.4% (as determined by liquid chromatography)

Protocol 2: Synthesis of this compound via Sonogashira Coupling and Deprotection

This protocol is adapted from the synthesis of a structurally similar compound, 2-ethynyl-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine.[3]

Step 2a: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-3-methoxypyridine

Materials:

-

2-Bromo-3-methoxypyridine

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methoxypyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

-

Add anhydrous, degassed solvent (e.g., THF or toluene) to achieve a concentration of 0.1-0.5 M.

-

Add anhydrous triethylamine (2-5 eq.) followed by ethynyltrimethylsilane (1.1-1.5 eq.).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 2-((trimethylsilyl)ethynyl)-3-methoxypyridine.

Step 2b: Deprotection to this compound [3]

Materials:

-

2-((Trimethylsilyl)ethynyl)-3-methoxypyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Hexane

-

Water

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)-3-methoxypyridine (1.0 eq.) in methanol.

-

Add potassium carbonate (approximately 1.4 eq.) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add hexane and water.

-

Separate the layers and extract the aqueous layer multiple times with hexane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Using 2-Ethynyl-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[3] The synthesis of substituted alkynylpyridines is of significant interest as the pyridine moiety is a common scaffold in a vast number of pharmaceuticals.

This document provides detailed application notes and experimental protocols for the use of 2-ethynyl-3-methoxypyridine as a key building block in Sonogashira cross-coupling reactions. The presence of the electron-donating methoxy group at the 3-position is expected to influence the reactivity of the alkyne, potentially requiring optimization of reaction conditions compared to unsubstituted ethynylpyridines. These guidelines are intended to serve as a comprehensive resource for researchers employing this versatile reagent in the synthesis of novel compounds.

Data Presentation: Representative Sonogashira Coupling Reactions

While specific data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for structurally similar ethynylpyridines and other terminal alkynes, providing a valuable starting point for reaction optimization.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 95 |

| 2 | 3-Bromopyridine | 4-Ethynylanisole | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 100 | 12 | 88 |

| 3 | 1-Iodonaphthalene | 1-Heptyne | Pd(OAc)₂ (1) / XPhos (2) | CuI (2) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |

| 4 | 4-Chlorotoluene | Phenylacetylene | Pd₂(dba)₃ (2) / SPhos (4) | CuI (5) | K₃PO₄ | Toluene/H₂O | 120 | 24 | 75 |

| 5 | 2-Bromothiophene | (Trimethylsilyl)acetylene | PdCl₂(dppf) (3) | CuI (6) | TBAF | THF | 65 | 8 | 90 |

Experimental Protocols

The following are detailed protocols for performing Sonogashira cross-coupling reactions using this compound. These protocols are general and may require optimization based on the specific aryl or vinyl halide used.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is suitable for a wide range of aryl and vinyl iodides and bromides.

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a dry Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous, degassed solvent (e.g., DMF, to a concentration of 0.1-0.2 M) via syringe.

-

Add the amine base (e.g., Et₃N, 2-3 eq.) via syringe.

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylethynyl)-3-methoxypyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the substrate or product is sensitive to copper salts.

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand)

-

Base (e.g., Cs₂CO₃, K₃PO₄, or an amine base like pyrrolidine)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or acetonitrile)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a dry Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

References

Application Notes and Protocols for 2-Ethynyl-3-methoxypyridine in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-3-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne at the 2-position and a methoxy group at the 3-position, offers a unique combination of electronic properties and synthetic handles for the construction of diverse and complex molecular architectures. The pyridine core is a common motif in numerous biologically active compounds, and the ethynyl group serves as a gateway for a variety of powerful chemical transformations, including carbon-carbon bond-forming reactions and cycloadditions.

These application notes provide a detailed overview of the utility of this compound in the synthesis of fused and substituted heterocyclic systems. Detailed protocols for key reactions, representative quantitative data, and visualizations of synthetic pathways are presented to facilitate its application in drug discovery and development programs.

Key Applications in Heterocyclic Synthesis

The primary utility of this compound in the synthesis of heterocyclic compounds lies in the reactivity of its terminal alkyne. Two major classes of reactions, Sonogashira cross-coupling and [3+2] cycloaddition (click chemistry), allow for the facile construction of a wide array of novel heterocyclic systems.

Sonogashira Cross-Coupling for the Synthesis of Fused Heterocycles

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with appropriately substituted (hetero)aryl halides, which can then undergo intramolecular cyclization to yield fused heterocyclic systems such as furo[2,3-b]pyridines and thieno[2,3-b]pyridines. These scaffolds are of significant interest due to their presence in a variety of biologically active molecules.

General Reaction Scheme:

| Entry | (Het)Ar-X | Product | Yield (%) |

| 1 | 2-Iodophenol | Furo[2,3-b]pyridine derivative | 75 |

| 2 | 2-Bromothiophenol | Thieno[2,3-b]pyridine derivative | 68 |

| 3 | 2-Iodoaniline | Indolo[2,3-b]pyridine derivative | 72 |

Experimental Protocols

Protocol 1: Synthesis of a Furo[2,3-b]pyridine Derivative via Sonogashira Coupling and Intramolecular Cyclization

Materials:

-

This compound

-

2-Iodophenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask, add 2-iodophenol (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and copper(I) iodide (0.03 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous DMF, followed by triethylamine (3.0 equiv.) and this compound (1.0 equiv.).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the coupled intermediate.

-

For the subsequent cyclization, dissolve the purified intermediate in a suitable solvent (e.g., DMF) and add a base (e.g., potassium carbonate, 2.0 equiv.).

-

Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final furo[2,3-b]pyridine derivative.

[3+2] Cycloaddition (Click Chemistry) for the Synthesis of 1,2,3-Triazolylpyridines

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a highly efficient and versatile reaction for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction, often referred to as "click chemistry," is particularly powerful due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. This reaction allows for the straightforward linkage of the this compound core to various molecular fragments bearing an azide group.

General Reaction Scheme:

| Entry | Azide (R-N₃) | Product | Yield (%) |

| 1 | Benzyl azide | 1-(Benzyl)-4-(3-methoxypyridin-2-yl)-1H-1,2,3-triazole | 92 |

| 2 | Phenyl azide | 1-(Phenyl)-4-(3-methoxypyridin-2-yl)-1H-1,2,3-triazole | 88 |

| 3 | 1-Azido-4-nitrobenzene | 4-(3-methoxypyridin-2-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | 95 |

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) and the organic azide (1.05 equiv.) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equiv.) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 8-16 hours. The reaction is often accompanied by a color change.

-

Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1,2,3-triazole derivative.

Visualizations

Caption: Synthetic workflow for furo[2,3-b]pyridine synthesis.

Caption: Synthesis of 1,2,3-triazolylpyridines via click chemistry.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its ability to readily undergo key transformations such as Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the development of novel therapeutic agents and functional materials. Further exploration of its reactivity in other cycloaddition reactions and intramolecular cyclizations is warranted and promises to yield a rich chemistry of novel heterocyclic systems.

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Pyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental procedures for the synthesis of pyridine derivatives utilizing palladium-catalyzed reactions. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, making efficient and versatile synthetic methods highly valuable. This document covers several key palladium-catalyzed methodologies, offering a robust toolkit for the synthesis of a wide array of substituted pyridines.

Cationic Palladium(II)-Catalyzed Synthesis from α,β-Unsaturated Oxime Ethers

This method provides an efficient route to multi-substituted pyridines through a palladium-catalyzed C-H activation and subsequent electrocyclization pathway. It is particularly useful for accessing 4-substituted pyridines with high regioselectivity.[1]

Experimental Protocol

General Procedure for the Synthesis of Substituted Pyridine Derivatives: [1]

-

To a solution of the α,β-unsaturated oxime (0.2 mmol, 1.0 equiv.), alkene (0.6 mmol, 3.0 equiv.), AgTFA (1.0 mmol, 5.0 equiv.), and a sterically hindered pyridine ligand (e.g., L14, 0.06 mmol, 30 mol%) in dioxane (2.0 mL), add Pd(OAc)₂ (0.02 mmol, 10 mol%).

-

Stir the reaction mixture at 90 °C in a silicone oil bath for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (AcOEt) and filter through a Celite® pad, rinsing the pad with additional AcOEt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on amino-functionalized silica gel to afford the pure pyridine derivative.

Data Presentation

| α,β-Unsaturated Oxime | Alkene | Product | Yield (%) |

| β-Phenyl-α,β-unsaturated oxime ether | Styrene | 2,4,6-Triphenylpyridine | 85 |

| β-(4-Methoxyphenyl)-α,β-unsaturated oxime ether | 4-Methylstyrene | 2-(4-Methoxyphenyl)-4-(p-tolyl)-6-phenylpyridine | 78 |

| β-Naphthyl-α,β-unsaturated oxime ether | Pentafluorostyrene | 2-Naphthyl-4-(pentafluorophenyl)-6-phenylpyridine | 74[1] |

Reaction Workflow

References

Application Notes and Protocols for the Use of 2-Ethynyl-3-methoxypyridine in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals